molecular formula C18H17ClN2O3S B11217628 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11217628
M. Wt: 376.9 g/mol
InChI Key: NDQYQBXGRAOWBG-UHFFFAOYSA-N
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Description

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic small molecule based on the privileged quinazolinone scaffold, which is recognized for its diverse biological activities and prevalence in medicinal chemistry research . The quinazolinone core is a stable heterocyclic structure that demonstrates significant versatility, with its pharmacological profile often modulated by substitutions at key positions, including the 2, 3, and 6 sites on the ring system . This particular compound features a 6-chloro substitution, a modification seen in other pharmacologically active quinazolinone derivatives developed as antiemetic and gastrointestinal motility enhancing agents . The 2-thio (sulfanylidene) group and the 3-[2-(3,4-dimethoxyphenyl)ethyl] side chain are designed to influence the molecule's lipophilicity, binding affinity, and overall interaction with biological targets. Researchers are increasingly interested in novel quinazolinone derivatives as potential non-covalent inhibitors for various enzymes, such as the SARS-CoV-2 main protease (Mpro), for which related compounds have shown promising activity . The specific research applications and mechanism of action for this compound are an active area of investigation, with potential utility in early-stage drug discovery, hit-to-lead optimization, and as a chemical probe for target validation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the available safety data sheets and conduct their own experiments to verify the compound's properties and activity in their specific biological assays.

Properties

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9 g/mol

IUPAC Name

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)

InChI Key

NDQYQBXGRAOWBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)OC

Origin of Product

United States

Preparation Methods

Regioselectivity in Alkylation

The 3-position of quinazolinones is less nucleophilic than the 1-position, necessitating stoichiometric control. Using a 10% excess of 2-(3,4-dimethoxyphenyl)ethylamine and catalytic KI (Finkelstein conditions) directs substitution to the 3-position.

Thione Stability

2-Sulfanylidene derivatives are prone to oxidation. Storage under inert atmosphere (argon) with antioxidants like BHT (butylated hydroxytoluene) preserves integrity.

Purification

Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual DMSO and sulfur byproducts, achieving >99% purity.

Alternative Synthetic Routes

One-Pot Thiourea Cyclization

A method adapting thiourea-mediated cyclization (as in) could streamline synthesis:

  • React 2-amino-5-chlorobenzophenone with 2-(3,4-dimethoxyphenyl)ethyl isothiocyanate in DMSO at 160°C.

  • This approach condenses core formation and thionation into one step but risks poor regiocontrol.

Microwave-Assisted Thionation

Microwave irradiation (150 W, 2 minutes) reduces LR reaction times to <30 minutes, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one have been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-donating groups like methoxy enhances the antimicrobial efficacy of these compounds .

Compound Target Bacteria Activity
6-Chloro...Staphylococcus aureusSignificant inhibition
6-Chloro...Pseudomonas aeruginosaModerate inhibition

Anti-inflammatory Properties

Quinazolinone derivatives are also noted for their anti-inflammatory effects. In animal models, compounds with similar structures have demonstrated the ability to reduce edema induced by carrageenan, indicating potential use in treating inflammatory conditions .

Study Model Effect
Carrageenan-induced edemaRat modelSignificant reduction in swelling

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize condensation reactions followed by cyclization processes to construct the quinazolinone framework.

Example Synthetic Pathway

  • Starting Materials : 3,4-dimethoxybenzaldehyde and appropriate amines.
  • Condensation Reaction : The aldehyde reacts with an amine to form an imine.
  • Cyclization : The imine undergoes cyclization to form the quinazolinone core.
  • Chlorination and Sulfanylidene Formation : Subsequent reactions introduce the chloro group and sulfanylidene functionality.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinazolinone derivatives:

  • Antimicrobial Evaluation : A study demonstrated that derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with electron-withdrawing groups showed enhanced activity due to increased lipophilicity .
  • Anti-inflammatory Studies : Research highlighted the efficacy of certain quinazolinones in reducing inflammation in rodent models, suggesting potential applications in treating conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanylidene group is particularly important for its reactivity, allowing the compound to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one are contextualized below against key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound Cl (6), 2-(3,4-Dimethoxyphenyl)ethyl (3) C₁₉H₁₈ClN₂O₃S 398.87 Potential kinase inhibition; methoxy groups enhance lipophilicity
3-Allyl-6-chloro-2-sulfanylidene-1H-quinazolin-4-one Cl (6), Allyl (3) C₁₁H₉ClN₂OS 252.72 Reactive allyl group; used in safety studies
6-Chloro-3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one Cl (6), Diethylaminoethyl (3) C₁₄H₁₇ClN₃OS 326.82 Basic amino group improves solubility
3-Ethyl-6-iodo-2-sulfanylidene-1H-quinazolin-4-one I (6), Ethyl (3) C₁₀H₉IN₂OS 332.16 Heavy atom (iodine) for crystallography
6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one NH₂ (6), 2-Methoxyethyl (3) C₁₂H₁₅N₃O₂ 249.27 Amino group enhances hydrogen bonding

Key Observations:

Substituent Effects on Solubility and Reactivity: The diethylaminoethyl group in the diethylamino analog (MW 326.82) introduces basicity, improving aqueous solubility compared to the dimethoxyphenyl derivative .

Functional Group Contributions :

  • Sulfanylidene (thione) : Common across all analogs, this group enables metal coordination (e.g., with zinc in enzyme active sites) and redox activity .
  • Halogen Substituents : Chlorine (Cl) and iodine (I) at position 6 modulate electronic properties. Iodo derivatives (e.g., 332.16 g/mol) are heavier, aiding X-ray crystallography studies .

Biological Relevance: The allyl-substituted analog (MW 252.72) is documented in safety data sheets for industrial use, highlighting reactivity concerns . Amino-substituted derivatives (e.g., 249.27 g/mol) are explored for hydrogen-bond-driven interactions in drug design .

Structural Analogies to Pharmacophores :

  • The 3,4-dimethoxyphenethyl group mirrors motifs in vasodilators (e.g., USP Verapamil Related Compound B) and neuroactive compounds, suggesting unexplored therapeutic avenues .

Biological Activity

6-Chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a novel compound within the quinazolinone class, characterized by its unique structure that includes a chloro substituent at the 6-position and a sulfanylidene group at the 2-position. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN2O3SC_{18}H_{17}ClN_{2}O_{3}S, with a molecular weight of approximately 351.85 g/mol. The presence of functional groups such as methoxy and sulfanylidene contributes to its reactivity and biological activity.

Biological Activities

Research indicates that compounds in the quinazolinone family exhibit a variety of biological activities, including:

  • Antimycobacterial Activity : Quinazolinones have shown promise against mycobacterial infections, with certain derivatives exhibiting higher activity than standard treatments like isoniazid against strains such as Mycobacterium avium and M. kansasii .
  • Antioxidant Properties : The antioxidant activity of quinazolinones can be significant, with studies indicating that modifications to the phenyl ring can enhance this activity. For instance, compounds with hydroxyl groups at specific positions on the phenyl ring demonstrated increased antioxidant capabilities .
  • Anticancer Potential : Quinazolinone derivatives are being explored for their ability to inhibit breast cancer resistance protein (BCRP), making them candidates for cancer treatment .

Case Studies and Research Findings

Several studies have evaluated the biological activity of quinazolinone derivatives, including our compound of interest:

  • Antimycobacterial Studies : A study on various quinazoline derivatives found that those with a chloro substituent exhibited enhanced antimycobacterial activity compared to their unsubstituted counterparts. Specifically, compounds similar to our target were effective against M. tuberculosis .
  • Antioxidant Evaluation : A comparative analysis using different antioxidant assays revealed that compounds with ortho or para hydroxyl substituents on the phenyl ring showed superior antioxidant activity compared to those without such modifications .
  • Pharmacological Screening : A recent evaluation of quinazolinamine derivatives highlighted their potential in drug development, particularly focusing on their inhibitory effects on key cancer-related proteins .

Summary of Biological Activities

Biological ActivityDescriptionReference
AntimycobacterialEffective against M. avium and M. kansasii; higher activity than isoniazid
AntioxidantEnhanced antioxidant properties linked to specific phenolic substitutions
AnticancerInhibitory effects on breast cancer resistance protein (BCRP)

Q & A

Q. Methodological Stability Assessment

  • pH-Dependent Degradation : Incubate in buffers (pH 1–10) at 37°C for 24h, followed by LC-MS to identify hydrolysis products (e.g., cleavage of the ethyl bridge) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>220°C) to guide storage conditions .
  • Light Sensitivity Tests : Expose to UV-Vis light (254 nm) and monitor photodegradation via HPLC .

How can computational models predict the pharmacokinetic properties of this compound?

Q. Computational ADME Profiling

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using PAMPA-BBB models (logBB >0.3 suggests CNS activity) .
  • CYP450 Metabolism : Use Schrödinger’s MetabSite to identify vulnerable oxidation sites (e.g., methoxy groups) .
  • Solubility Prediction : COSMO-RS calculations to estimate aqueous solubility (experimental validation via shake-flask method required) .

What strategies address low reproducibility in biological assays for this compound?

Q. Experimental Design for Reproducibility

  • Standardized Assay Conditions : Use fixed DMSO concentrations (<0.1%) to avoid solvent interference .
  • Positive/Negative Controls : Include known quinazolinone inhibitors (e.g., gefitinib) and vehicle-only groups .
  • Batch-to-Batch Variability Testing : Compare activity of three independent synthetic batches via dose-response curves (IC50 ± 10% acceptable) .

How does the electronic environment of the quinazolinone core affect its spectroscopic properties?

Q. Advanced Spectroscopic Analysis

  • 13C NMR Chemical Shifts : The C2 sulfanylidene group deshields adjacent carbons (C1 and C4), causing downfield shifts (~165–170 ppm) .
  • IR Spectroscopy : The C=O stretch (1680–1700 cm⁻¹) and S–C=N vibrations (650–680 cm⁻¹) confirm core integrity .
  • UV-Vis Absorbance : π→π* transitions in the quinazolinone ring produce λmax at 270–290 nm, useful for concentration determination .

What crystallographic challenges arise when resolving the sulfanylidene conformation?

Q. Crystallography Methodology

  • Disorder Modeling : Partial occupancy refinement for sulfanylidene groups due to rotational freedom .
  • High-Resolution Data : Collect at synchrotron facilities (λ = 0.7–1.0 Å) to resolve weak S–H electron density .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts) influencing packing .

How can researchers validate target engagement in cellular models?

Q. Mechanistic Validation Strategies

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts .
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound rescue to establish specificity .
  • Click Chemistry Probes : Introduce alkyne tags to the quinazolinone core for pull-down assays and target identification .

Notes

  • Data Sources : Prioritize crystallographic data from Acta Crystallographica and synthetic protocols from peer-reviewed journals .
  • Avoid Unreliable Sources : Exclude commercial platforms (e.g., BenchChem) per user guidelines.
  • Methodological Rigor : Emphasize hybrid experimental-computational approaches to address contradictions .

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